molecular formula C10H10BrClO B1287466 1-(3-Bromophenyl)-4-chloro-1-oxobutane CAS No. 494863-34-2

1-(3-Bromophenyl)-4-chloro-1-oxobutane

Cat. No. B1287466
M. Wt: 261.54 g/mol
InChI Key: AYCQFQSAPFTAFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds is a topic of interest in the field of organic chemistry. Paper describes a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates. This method demonstrates the potential for regioselective synthesis of complex halogenated structures, which could be relevant for the synthesis of 1-(3-Bromophenyl)-4-chloro-1-oxobutane. Additionally, paper discusses the synthesis of a surfactant containing a bromophenyl group using a copper-catalyzed cross-coupling reaction, which could be adapted for the synthesis of related bromophenyl compounds.

Molecular Structure Analysis

The molecular structure of halogenated compounds can be quite complex, as seen in paper , which details the crystal structure of a bromo-chloro-nitro-buta-1,3-diene derivative. The paper provides information on the crystallographic parameters and conformation of the molecule, which could be useful when considering the molecular structure of 1-(3-Bromophenyl)-4-chloro-1-oxobutane. Similarly, paper describes the structure of a photodimer containing chlorophenyl groups, which could offer insights into the behavior of chlorinated aromatic compounds.

Chemical Reactions Analysis

The reactivity of halogenated compounds is a subject of significant interest. Paper mentions that the synthesized dienes can participate in Diels-Alder and cross-coupling reactions, which are important transformations in organic synthesis. This suggests that 1-(3-Bromophenyl)-4-chloro-1-oxobutane may also undergo similar reactions. Paper illustrates radical-type reactivity in a dibora-diphosphoniocyclobutane derivative, indicating that halogenated compounds can exhibit diverse reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. Paper provides a detailed analysis of a bromophenyl compound using spectroscopic techniques and density functional theory, which could be applied to predict the properties of 1-(3-Bromophenyl)-4-chloro-1-oxobutane. The paper also discusses the thermal properties of the compound, which are important for understanding its stability and reactivity. Paper explores the surfactant properties of a bromophenyl compound, which could be relevant if 1-(3-Bromophenyl)-4-chloro-1-oxobutane exhibits similar behavior.

Scientific Research Applications

Synthesis and Chemical Properties

Brominated compounds are widely studied for their utility in organic synthesis and materials science. For example, research by Qiu et al. (2009) discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a molecule similar in its use of bromine as a key functional group, highlighting the challenges and solutions in synthesizing brominated aromatic compounds efficiently and safely Qiu et al., 2009.

Environmental Impacts and Remediation

The persistence and environmental impact of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have been extensively studied. Research by Jing et al. (2018) provides a comprehensive review of remediation technologies for polychlorinated biphenyls (PCBs) in contaminated soils and sediments, offering insights into approaches that may also be applicable to brominated compounds Jing et al., 2018.

Analytical Methods for Detection and Monitoring

Analytical techniques for detecting and monitoring brominated compounds in the environment are crucial for understanding their distribution and impact. A review by Muir and Sverko (2006) discusses analytical methods for PCBs and organochlorine pesticides in environmental monitoring, highlighting the importance of precise and reliable detection methods for persistent organic pollutants, including brominated compounds Muir & Sverko, 2006.

properties

IUPAC Name

1-(3-bromophenyl)-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCQFQSAPFTAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615703
Record name 1-(3-Bromophenyl)-4-chlorobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-4-chlorobutan-1-one

CAS RN

494863-34-2
Record name 1-(3-Bromophenyl)-4-chlorobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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